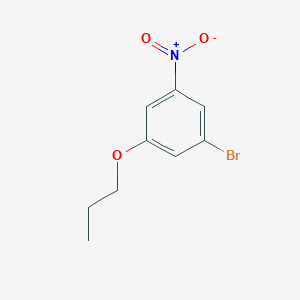

1-Bromo-3-nitro-5-propoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-nitro-5-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-2-3-14-9-5-7(10)4-8(6-9)11(12)13/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKORDRBSFVTGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=CC(=C1)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

solubility of 3,5-disubstituted nitrobenzene derivatives in organic solvents

An In-Depth Technical Guide to the Solubility of 3,5-Disubstituted Nitrobenzene Derivatives in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, profoundly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. 3,5-disubstituted nitrobenzene derivatives represent a significant class of compounds in medicinal chemistry, often serving as key intermediates or scaffolds. Their solubility behavior in organic solvents is a critical parameter that dictates their purification, crystallization, and formulation pathways. This guide provides a comprehensive examination of the factors governing the solubility of these derivatives. We will delve into the intricate interplay of solute and solvent properties, explore theoretical frameworks for solubility prediction, and present robust, field-proven experimental protocols for accurate solubility determination. This document is intended to be a practical and authoritative resource, bridging theoretical principles with actionable laboratory insights.

Foundational Principles: The Thermodynamics of Dissolution

At its core, the dissolution of a crystalline solid, such as a 3,5-disubstituted nitrobenzene derivative, into an organic solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG). The process is spontaneous when ΔG is negative, as defined by the Gibbs-Helmholtz equation:

ΔG = ΔH - TΔS

Where:

-

ΔH is the enthalpy of solution.

-

T is the absolute temperature.

-

ΔS is the entropy of solution.

The dissolution process can be conceptually broken down into three steps, providing a framework to understand the enthalpic and entropic contributions[1]:

-

Lattice Energy (Solute-Solute Interaction, ΔH₁): Energy is required to overcome the intermolecular forces holding the crystalline lattice together. This is an endothermic process (ΔH₁ > 0). For nitrobenzene derivatives, strong π-π stacking, dipole-dipole interactions from the nitro groups, and potential hydrogen bonds from substituents significantly contribute to a higher lattice energy, which can impede solubility.

-

Cavitation Energy (Solvent-Solvent Interaction, ΔH₂): Energy is needed to create a cavity in the solvent to accommodate the solute molecule. This is also an endothermic process (ΔH₂ > 0).

-

Solvation Energy (Solute-Solvent Interaction, ΔH₃): Energy is released when the solute molecule interacts with the solvent molecules. This is an exothermic process (ΔH₃ < 0). Favorable interactions, such as hydrogen bonding or strong dipole-dipole forces, lead to a more negative solvation enthalpy, promoting solubility.

The overall enthalpy of solution (ΔH) is the sum of these steps (ΔH = ΔH₁ + ΔH₂ + ΔH₃). The process is favored when the energy released during solvation (ΔH₃) is comparable to or greater than the energy required to break the solute lattice and solvent structure (ΔH₁ + ΔH₂).

Caption: Thermodynamic cycle of the dissolution process.

The Solute: Unpacking the 3,5-Disubstituted Nitrobenzene Scaffold

The molecular structure of the solute is paramount. For 3,5-disubstituted nitrobenzene derivatives, three key features dictate their physicochemical properties and, consequently, their solubility.

The Nitro Group (-NO₂)

The nitro group is a powerful electron-withdrawing group due to both inductive and resonance effects, making the aromatic ring electron-deficient.[2][3][4] This has several consequences:

-

High Polarity: The N-O bonds are highly polarized, creating a strong molecular dipole moment. This enhances interactions with polar solvents.

-

Hydrogen Bond Acceptor: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, which is a critical factor for solubility in protic solvents like alcohols.

The Benzene Ring

The aromatic ring itself is nonpolar and hydrophobic.[5][6] It primarily interacts through van der Waals forces and π-π stacking interactions with aromatic solvents like toluene. The large, hydrophobic surface area of the benzene ring contributes to poor solubility in highly polar, non-aromatic solvents, and especially in water.[5][6][7][8]

The 3,5-Substituents (R₁, R₂)

The nature of the substituents at the 3 and 5 positions is the primary determinant of a derivative's specific solubility profile. Their effects can be broadly categorized:

-

Polar vs. Nonpolar: Polar substituents (e.g., -OH, -COOH, -NH₂) increase the overall polarity of the molecule and can act as hydrogen bond donors and/or acceptors. This generally increases solubility in polar solvents. For instance, 3,5-dinitrobenzoic acid is more soluble in polar organic solvents than a nonpolar analogue would be.[9] Conversely, nonpolar, alkyl substituents (e.g., -CH₃, -C₂H₅) increase the molecule's hydrophobicity, favoring solubility in nonpolar solvents.

-

Steric Effects: Bulky substituents can disrupt the planarity of the molecule and interfere with efficient crystal packing. A less stable crystal lattice (lower lattice energy) generally leads to increased solubility, as less energy is required to break the solute-solute interactions.

Caption: Key molecular features influencing solubility.

The Solvent: A Guide to Solvent Selection

The principle of "like dissolves like" is a useful heuristic, but a more quantitative approach is necessary for rational solvent selection in a professional setting.[7] Solvents are best characterized by a combination of physical properties.

Polarity, Protic vs. Aprotic

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are particularly effective at dissolving solutes that have hydrogen bond donor/acceptor sites, such as a derivative with a carboxylic acid or hydroxyl group.

-

Polar Aprotic Solvents (e.g., acetonitrile, DMSO, ethyl acetate): These solvents possess a significant dipole moment but lack O-H or N-H bonds. They cannot donate hydrogen bonds but can act as acceptors. They are excellent for dissolving polar solutes that do not rely on hydrogen bond donation from the solvent.

-

Nonpolar Solvents (e.g., toluene, hexane): These solvents have low dipole moments and interact primarily through weaker van der Waals or dispersion forces. They are suitable for dissolving nonpolar derivatives, but generally show low solubility for the highly polar nitrobenzene scaffold.

Hansen Solubility Parameters (HSP)

For a more sophisticated analysis, the Hansen Solubility Parameters provide a powerful framework.[10] This model deconstructs the total Hildebrand solubility parameter (δt) into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar (dipolar) interactions.

-

δh: Energy from hydrogen bonding.

Each molecule (solute and solvent) can be assigned a point in this three-dimensional "Hansen space." The fundamental principle is that substances with similar HSP values (i.e., points that are close together in Hansen space) are likely to be miscible.[11] The distance (Ra) between a solute and a solvent in Hansen space can be calculated, and solubility is predicted to be high when this distance is small.[11]

Case Study: Solubility of 3,5-Dinitrobenzoic Acid

3,5-Dinitrobenzoic acid is an excellent model compound for this class. It contains the core nitrobenzene structure with two nitro groups and a polar, acidic carboxylic acid substituent. Experimental data on its solubility in various pure solvents at different temperatures has been systematically measured.[12][13][14]

Table 1: Molar Fraction Solubility (x) of 3,5-Dinitrobenzoic Acid in Select Solvents at 298.15 K (25 °C)

| Solvent | Solvent Type | Molar Fraction (x) x 10³ |

| Methanol | Polar Protic | 102.50 |

| Ethanol | Polar Protic | 83.10 |

| Acetonitrile | Polar Aprotic | 74.20 |

| Ethyl Acetate | Polar Aprotic | 100.20 |

| n-Propanol | Polar Protic | 64.90 |

| n-Butanol | Polar Protic | 52.50 |

| Toluene | Nonpolar Aromatic | 1.34 |

| Water | Polar Protic | 0.25 |

Data compiled from Zhang et al. (2012) and Wen et al. (2022).[13][14]

Analysis of Results:

-

The highest solubility is observed in polar solvents like methanol, ethanol, ethyl acetate, and acetonitrile. This is driven by strong dipole-dipole interactions with the nitro groups and, in the case of alcohols, strong hydrogen bonding with the carboxylic acid group.

-

As the alkyl chain length of the alcohol increases (methanol to n-butanol), the solvent becomes less polar, and the solubility of the highly polar 3,5-dinitrobenzoic acid decreases.

-

Solubility in the nonpolar aromatic solvent toluene is extremely low, highlighting the dominance of the polar functional groups on the solute.

-

Despite being a polar protic solvent, water shows very poor solubility. This is attributed to the large, hydrophobic benzene ring and the highly stable hydrogen-bonding network of water, which would be disrupted by the introduction of the solute.[7][8]

Experimental Protocol: Gravimetric Method for Solubility Determination

To ensure trustworthy and reproducible data, a robust experimental protocol is essential. The isothermal gravimetric method is a gold-standard technique for determining the equilibrium solubility of a solid compound in a solvent.[15]

Causality Behind Methodological Choices:

-

Isothermal Conditions: Solubility is highly temperature-dependent. Maintaining a constant temperature is critical for achieving a true thermodynamic equilibrium.

-

Use of Excess Solute: To ensure the solution is saturated, undissolved solid must remain present throughout the experiment. This provides a solid phase in equilibrium with the liquid phase, which is the definition of a saturated solution.[15]

-

Equilibration Time: Dissolution is not instantaneous. A sufficient agitation time (e.g., 24-48 hours) is required to ensure the system has reached equilibrium and the solvent holds the maximum amount of dissolved solute.

-

Filtration: It is crucial to separate the saturated solution (filtrate) from the excess undissolved solid without altering the temperature or composition. A syringe filter is ideal for this purpose.

-

Drying to Constant Weight: The solvent must be completely removed from the weighed aliquot of the saturated solution to ensure that the final mass corresponds only to the dissolved solute. Heating in a vacuum oven and repeated weighing until the mass is stable is a self-validating step to confirm complete solvent evaporation.

Step-by-Step Protocol

-

Preparation: Add an excess amount of the 3,5-disubstituted nitrobenzene derivative to a series of sealed glass vials, each containing a precise volume (e.g., 5.0 mL) of a chosen organic solvent.

-

Equilibration: Place the sealed vials in a constant-temperature orbital shaker or on a stirring plate set to the desired temperature (e.g., 25.0 °C ± 0.1 °C). Agitate the mixtures for 24-48 hours.

-

Settling: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling & Filtration: Carefully withdraw an aliquot (e.g., 2.0 mL) of the clear supernatant using a pre-warmed syringe. Immediately pass the solution through a 0.45 µm syringe filter into a pre-weighed glass vial. This step must be performed quickly to avoid temperature changes that could cause precipitation.

-

Weighing: Immediately cap and weigh the vial containing the filtrate to determine the mass of the saturated solution.

-

Solvent Evaporation: Place the uncapped vial in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the compound (e.g., 50-60 °C).

-

Final Weighing: Once all the solvent has evaporated, cool the vial in a desiccator and weigh it. Repeat the drying and weighing cycle until a constant mass is achieved.

-

Calculation: The solubility (S) can be expressed in various units, such as g/100 g of solvent: S = (m_solute / m_solvent) * 100 Where:

-

m_solute = (mass of vial + solute) - (mass of empty vial)

-

m_solvent = (mass of vial + solution) - (mass of vial + solute)

-

Caption: Experimental workflow for the gravimetric solubility determination method.

Advanced Prediction: Computational Approaches

While experimental determination is the definitive method, computational models can provide valuable early insights and screen potential solvents.

-

Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to correlate molecular descriptors (e.g., molecular weight, polarity, hydrogen bond counts) with experimentally determined solubility.[16] While powerful, their predictive accuracy is limited to the chemical space of the training data.

-

COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a high-fidelity, physics-based method that uses quantum chemical calculations to predict thermodynamic properties, including solubility, without requiring experimental data for parametrization.[17][18] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface polarization charges, providing a robust prediction of solubility from first principles.[17]

Conclusion

The is a complex phenomenon governed by a delicate balance of intermolecular forces. A thorough understanding of the solute's structural features—the strong polarity of the nitro group, the hydrophobicity of the benzene ring, and the specific physicochemical properties of the 3,5-substituents—is essential for predicting solubility behavior. This, combined with a quantitative understanding of solvent properties through frameworks like Hansen Solubility Parameters, allows for the rational selection of solvent systems for purification and formulation. For definitive data, the application of a rigorous, self-validating experimental protocol, such as the gravimetric method, is indispensable. By integrating theoretical principles with robust experimental practice, researchers and drug development professionals can effectively navigate the challenges associated with the solubility of this important class of chemical compounds.

References

-

ResearchGate. (n.d.). The solubility of 3,5-dinitrobenzoic acid in seven solvents. Retrieved from [Link]

-

Zhang, X., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. Retrieved from [Link]

-

Solubility of Things. (n.d.). Nitrobenzene. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitrobenzene. Retrieved from [Link]

-

Quora. (2018). Why is nitrobenzene insoluble in water? Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Zenodo. (n.d.). Prediction of Solubility with COSMO-RS. Retrieved from [Link]

-

Martínez, F. (2021). Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures. Physics and Chemistry of Liquids. Retrieved from [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

ResearchGate. (2020). Substituent effects of nitro group in cyclic compounds. Retrieved from [Link]

-

Wen, Y., et al. (2022). Solubility Measurement, Thermodynamic Correlation, and Comprehensive Analysis of 3,5-Dinitrobenzoic Acid in 13 Pure Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents from T /K = (278.15 to 318.15). Retrieved from [Link]

-

Chemistry Stack Exchange. (2019). Aromatic Substitution Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Hildebrand and Hansen solubility parameters from Molecular Dynamics with applications to electronic nose polymer sensors. Retrieved from [Link]

-

University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

SCM. (2025). Properties — COSMO-RS 2025.1 documentation. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Unknown. (n.d.). effect of substituents on reactivity and orientation of - UNIT I Benzene and its derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN102241652A - Preparation method of crystal violet lactone.

-

Study.com. (n.d.). Nitrobenzene Structure, Production & Uses. Retrieved from [Link]

-

World Health Organization. (n.d.). Nitrobenzene in Drinking-water. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

Chemical Engineering Transactions. (2023). COSMO-RS-based Screening of Organic Solvents for Efficient Extraction of Rubber Seed Oil. Retrieved from [Link]

-

Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]

-

ACS Publications. (2025). In-Situ Electrochemical Reduction of Nitrobenzene and Surface-Confinement of Nitrosobenzene-Intermediate on Graphene Oxide for Efficient Electrocatalytic Ascorbic Acid Oxidation. Retrieved from [Link]

-

Dassault Systèmes. (n.d.). COSMO-RS PREDICTING THERMODYNAMIC PROPERTIES IN POLYMERS. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects. Retrieved from [Link]

-

Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]

-

MDPI. (2022). Preparation of Crystal Violet Lactone Complex and Its Effect on Discoloration of Metal Surface Coating. Retrieved from [Link]

-

Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

European Union. (2021). for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. Retrieved from [Link]

-

Sciencemadness Wiki. (2020). Nitrobenzene. Retrieved from [Link]

-

YouTube. (2019). Introduction to the Hansen Solubility Parameters. Retrieved from [Link]

-

SciSpace. (2020). Substituent effects of nitro group in cyclic compounds. Retrieved from [Link]

-

ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Retrieved from [Link]

-

Khan Academy. (2022). Free energy of dissolution. Retrieved from [Link]

-

MDPI. (2025). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Retrieved from [Link]

-

ACS Publications. (n.d.). Solubility of C60 in a Variety of Solvents. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. rafflesuniversity.edu.in [rafflesuniversity.edu.in]

- 4. scispace.com [scispace.com]

- 5. quora.com [quora.com]

- 6. study.com [study.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Nitrobenzene - Wikipedia [en.wikipedia.org]

- 9. CAS 99-34-3: 3,5-Dinitrobenzoic acid | CymitQuimica [cymitquimica.com]

- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. lifechemicals.com [lifechemicals.com]

- 17. zenodo.org [zenodo.org]

- 18. scm.com [scm.com]

Methodological & Application

Synthesis of 1-Bromo-3-nitro-5-propoxybenzene from 3-bromo-5-nitrophenol: An Application Note and Detailed Protocol

Abstract

This document provides a comprehensive guide for the synthesis of 1-Bromo-3-nitro-5-propoxybenzene, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The protocol details a robust and efficient Williamson ether synthesis, starting from the readily available 3-bromo-5-nitrophenol. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and data interpretation.

Introduction

1-Bromo-3-nitro-5-propoxybenzene serves as a critical building block in organic synthesis. The strategic placement of the bromo, nitro, and propoxy functionalities on the benzene ring allows for diverse subsequent chemical transformations, making it a valuable precursor for creating complex molecular architectures. The synthesis route described herein employs the classical Williamson ether synthesis, a reliable and widely used method for forming ethers from an alkoxide and an organohalide.[1][2][3][4] This reaction proceeds via an SN2 mechanism, where the deprotonated alcohol (phenoxide in this case) acts as a nucleophile, attacking the primary alkyl halide.[1][2][5]

Reaction Mechanism and Scientific Rationale

The synthesis of 1-Bromo-3-nitro-5-propoxybenzene from 3-bromo-5-nitrophenol is a two-step process that occurs in a single pot.

Step 1: Deprotonation of the Phenol

The reaction is initiated by the deprotonation of the hydroxyl group of 3-bromo-5-nitrophenol using a suitable base. In this protocol, anhydrous potassium carbonate (K2CO3) is employed. Potassium carbonate is a mild and effective base for this transformation.[6][7][8] It reacts with trace amounts of water in the solvent to form potassium hydroxide (KOH), which is a strong enough base to deprotonate the phenol, generating the corresponding potassium phenoxide salt.[2][6] This in-situ generation of the active base is advantageous as it avoids the use of more hazardous and moisture-sensitive bases like sodium hydride.[7]

Step 2: Nucleophilic Substitution (SN2)

The generated phenoxide ion is a potent nucleophile. It subsequently attacks the electrophilic carbon of 1-propyl bromide in a bimolecular nucleophilic substitution (SN2) reaction.[1][5] This concerted mechanism involves a backside attack, leading to the displacement of the bromide leaving group and the formation of the desired ether, 1-Bromo-3-nitro-5-propoxybenzene. The choice of a primary alkyl halide like 1-propyl bromide is crucial as SN2 reactions are most efficient with unhindered substrates.[1][3]

Experimental Workflow Diagram

Figure 1. A schematic overview of the synthesis workflow.

Materials and Methods

Reagents and Materials

| Reagent/Material | Grade | Supplier | CAS Number |

| 3-bromo-5-nitrophenol | 95% | Sigma-Aldrich | 116632-23-6 |

| 1-Propyl bromide | >98% | Carl ROTH | 106-94-5 |

| Anhydrous Potassium Carbonate | ≥99% | Fisher Scientific | 584-08-7 |

| Acetone | ACS Grade | VWR | 67-64-1 |

| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 |

| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 |

| Anhydrous Sodium Sulfate | ≥99% | Fisher Scientific | 7757-82-6 |

| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 7631-86-9 |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Glass funnel and filter paper

-

Separatory funnel (250 mL)

-

Glass column for chromatography

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

Detailed Experimental Protocol

Step 1: Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-5-nitrophenol (1.0 eq, e.g., 2.18 g, 10 mmol).

-

Add anhydrous potassium carbonate (1.5 eq, e.g., 2.07 g, 15 mmol) to the flask.

-

Add acetone (50 mL) as the solvent.[7][9] Acetone is a suitable polar aprotic solvent that facilitates the dissolution of the reactants and promotes the SN2 reaction.[1][10]

Step 2: Alkylation

-

While stirring the mixture, add 1-propyl bromide (1.2 eq, e.g., 1.1 mL, 12 mmol) dropwise at room temperature.

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C for acetone).

-

Maintain the reflux for 6-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v) as the eluent. The starting material (3-bromo-5-nitrophenol) is more polar and will have a lower Rf value than the product.

Step 3: Work-up and Isolation

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Filter the solid inorganic salts (potassium bromide and excess potassium carbonate) using a Buchner funnel and wash the solid residue with a small amount of acetone.

-

Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the resulting crude residue in ethyl acetate (50 mL).

-

Transfer the ethyl acetate solution to a separatory funnel and wash it with water (2 x 30 mL) to remove any remaining inorganic salts and other water-soluble impurities.

-

Wash the organic layer with brine (30 mL) to facilitate the separation of the organic and aqueous layers and to remove residual water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to obtain the crude product.

Step 4: Purification

-

The crude product can be purified by column chromatography on silica gel.

-

Prepare a slurry of silica gel in hexanes and pack a column.

-

Load the crude product (adsorbed onto a small amount of silica gel for dry loading) onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate in hexanes). The less polar product will elute before any remaining starting material.

-

Collect the fractions containing the pure product (as determined by TLC).

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield 1-Bromo-3-nitro-5-propoxybenzene as a solid.

Safety and Hazard Information

All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

3-bromo-5-nitrophenol: Harmful if swallowed. Causes skin and serious eye irritation. May cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects.[11]

-

1-Propyl bromide: Highly flammable liquid and vapor.[12] May cause respiratory irritation, drowsiness, or dizziness.[12][13] May damage fertility or the unborn child.[13][14] It is also suspected of causing cancer and may cause damage to the nervous system through prolonged or repeated exposure.[12][15]

-

Acetone: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.[9]

-

Ethyl Acetate and Hexanes: Highly flammable liquids and vapors. May cause skin and eye irritation. May cause drowsiness or dizziness.

Refer to the Safety Data Sheets (SDS) for each chemical for comprehensive safety information.[11][13][14][16][17]

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 3-bromo-5-nitrophenol | C6H4BrNO3 | 218.01 | Solid | 134-138 |

| 1-Bromo-3-nitro-5-propoxybenzene | C9H10BrNO3 | 260.09 | Solid | 51-54 (literature for similar compounds) |

Note: The melting point of the final product may vary depending on purity.

Conclusion

The Williamson ether synthesis provides an effective and straightforward method for the preparation of 1-Bromo-3-nitro-5-propoxybenzene from 3-bromo-5-nitrophenol. The use of potassium carbonate as a base and acetone as a solvent offers a practical and scalable approach. Careful monitoring of the reaction progress and proper purification techniques are essential to obtain the desired product in high purity. This protocol serves as a valuable resource for researchers engaged in the synthesis of complex organic molecules for pharmaceutical and agrochemical applications.

References

-

Study.com. (n.d.). Write the mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. Retrieved from [Link]

-

Filo. (2023, October 7). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

PubMed. (2018). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Retrieved from [Link]

-

Vedantu. (2024, June 27). Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE. Retrieved from [Link]

-

ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis? Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-nitrophenol. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Propyl bromide. Retrieved from [Link]

-

International Labour Organization. (n.d.). ICSC 1332 - 1-BROMOPROPANE. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, December 30). 10.6: Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

-

TURI. (n.d.). MA Chemical Fact Sheet n-Propyl Bromide. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-3-methoxy-5-nitrobenzene. Retrieved from [Link]

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

SHANDONG LOOK CHEMICAL. (2020, September 28). Acetone, ethanol and other solvents and water miscibility, you can use it to do extraction solvent! You read that right! Retrieved from [Link]

-

Wikipedia. (n.d.). Acetone. Retrieved from [Link]

-

ResearchGate. (n.d.). 1-Aryl-3-nitro- and 3-Bromo-3-nitroprop-2-en-1-ones: Synthesis and Structural Features. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-bromo-5-nitrophenol (C6H4BrNO3). Retrieved from [Link]

-

ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 1-bromo-3-nitrobenzene. Retrieved from [Link]

-

ResearchGate. (2016, September 18). How Aromatic nitro compound converted into aromatic amine without hydrogenator? Retrieved from [Link]

-

Chegg.com. (2020, February 16). Solved Design a synthesis of. Retrieved from [Link]

-

ACS Publications. (2016, May 23). Metal-Free Reduction of Aromatic Nitro Compounds to Aromatic Amines with B2pin2 in Isopropanol. Retrieved from [Link]

-

MDPI. (2024, September 13). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

-

MST.edu. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. Williamson Synthesis [organic-chemistry.org]

- 5. homework.study.com [homework.study.com]

- 6. Why does Potassium Carbonate work as a base for the Williamson Ether Synt.. [askfilo.com]

- 7. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. labproinc.com [labproinc.com]

- 10. Acetone - Wikipedia [en.wikipedia.org]

- 11. 3-Bromo-5-nitrophenol | 116632-23-6 [sigmaaldrich.com]

- 12. ICSC 1332 - 1-BROMOPROPANE [chemicalsafety.ilo.org]

- 13. carlroth.com [carlroth.com]

- 14. fishersci.com [fishersci.com]

- 15. turi.org [turi.org]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fishersci.it [fishersci.it]

Application Note: Buchwald-Hartwig Amination of Bromo-Nitro-Alkoxy Benzenes

[1]

Executive Summary

The Buchwald-Hartwig amination of bromo-nitro-alkoxy benzenes presents a unique chemoselective challenge. These substrates contain a "push-pull" electronic system: the nitro group (EWG) activates the ring for oxidative addition but introduces susceptibility to nucleophilic aromatic substitution (

This guide provides a validated protocol prioritizing Pd-precatalyst technology and weak inorganic bases to suppress side reactions (nitro reduction, azo formation,

Substrate Analysis & Mechanistic Considerations

The "Push-Pull" Electronic Conflict

Success depends on balancing the electronics of the aryl bromide:

-

Nitro Group (

): Strongly withdraws electron density.-

Pro: Facilitates rapid oxidative addition of the Pd(0) species.

-

Con: Makes the ring susceptible to background

reactions with amine nucleophiles (especially if ortho/para to Br). -

Risk:[1][2] Can coordinate to Pd, acting as a catalyst poison, or undergo reduction to an amine/hydroxylamine if hydride sources are present.

-

-

Alkoxy Group (

): Donates electron density via resonance.-

Effect: Deactivates the ring slightly compared to pure nitroarenes, potentially slowing oxidative addition but stabilizing the intermediate.

-

Sterics:Ortho-alkoxy groups require bulky ligands (e.g., RuPhos, BrettPhos) to facilitate reductive elimination.

-

The vs. Catalysis Competition

If the nitro group is ortho or para to the bromide, the amine may attack the ring directly without the catalyst (

-

Solution: Use a highly active catalyst (Pd G4) to ensure the rate of Oxidative Addition (

)

Critical Parameter Optimization

Ligand & Catalyst Selection

The use of Precatalysts (G3/G4) is strictly required. Traditional

| Parameter | Recommendation | Rationale |

| Primary Ligand | BrettPhos | Gold standard for primary amines. Large bite angle and bulk promote reductive elimination on electron-rich/poor hybrid rings. |

| Secondary Ligand | RuPhos | Superior for secondary amines or sterically hindered ortho-alkoxy substrates. |

| Alternative | XantPhos | Use only if the amine is an amide/carbamate. The wide bite angle favors reductive elimination for these specific nucleophiles. |

| Pd Source | Pd G4 Precatalyst | Ensures 1:1 L:Pd ratio and immediate activation at mild temperatures, preventing nitro-group reduction. |

Base Selection (The "Nitro Rule")

NEVER use Sodium tert-butoxide (

-

Standard:

(Cesium Carbonate).[3] The "Goldilocks" base—strong enough to deprotonate the Pd-bound amine, but weak enough to leave the nitro group intact. -

Alternative:

(Tribasic Potassium Phosphate). Useful if

Experimental Protocol

Standard Operating Procedure (SOP)

Scale: 1.0 mmol Aryl Bromide

Atmosphere: Argon or Nitrogen (Strict exclusion of

Reagents:

-

Aryl Bromide: 1.0 equiv (e.g., 4-bromo-2-methoxy-1-nitrobenzene)

-

Amine: 1.2 – 1.5 equiv

-

Catalyst: BrettPhos Pd G4 (1.0 – 3.0 mol%)

-

Note: If G4 is unavailable, use

(2 mol%) + BrettPhos (4 mol%), but G4 is significantly more reliable.

-

-

Base:

(2.0 – 3.0 equiv), dried/finely ground. -

Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration).

Step-by-Step Workflow:

-

Vessel Prep: Oven-dry a reaction vial (screw-cap with septum) containing a magnetic stir bar. Cool under a stream of Argon.[4]

-

Solids Addition: Charge the vial with the Aryl Bromide (if solid), Base (

), and Pd Precatalyst (BrettPhos Pd G4).-

Critical: Do not add the amine yet if it is a liquid.

-

-

Evacuation: Seal the vial. Evacuate and backfill with Argon three times (3x).

-

Solvent/Liquids: Syringe in the anhydrous Solvent and the Amine (if liquid).

-

Tip: If the amine is solid, add it in Step 2.

-

-

Reaction: Place in a pre-heated block at 80°C – 100°C . Stir vigorously (1000 RPM) to ensure suspension of the insoluble carbonate base.

-

Monitoring: Monitor via LCMS or TLC.

-

Checkpoint: Reaction should be complete within 2-12 hours. If starting material persists after 6h, add 1 mol% more catalyst.

-

-

Workup: Cool to Room Temp. Dilute with EtOAc. Filter through a pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography.

Visualizations

Decision Logic: vs. Catalysis

The following diagram illustrates the decision pathway when dealing with nitro-substituted substrates to avoid side reactions.

Caption: Strategic decision tree for minimizing background nucleophilic aromatic substitution (

Experimental Workflow

The standard protocol visualized for laboratory execution.

Caption: Step-by-step bench workflow for Pd G4 catalyzed amination.

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| No Conversion | Catalyst poisoning by Nitro group. | Switch to BrettPhos Pd G4 (precatalyst) to ensure active species formation.[5] Increase temp to 110°C. |

| Direct Amination ( | Background reaction dominates. | Use a non-polar solvent (Toluene ) to disfavor the charged |

| Azo/Hydrazine Byproducts | Nitro reduction occurring.[6][7] | STOP using NaOtBu. Switch immediately to |

| Debromination (Ar-H) | Switch to RuPhos (bulky ligand prevents |

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

-

Bruno, N. C., et al. (2013). Rapid and Scalable Synthesis of Pd(II) Precatalysts for C-N Cross-Coupling. Chemical Science. [Link]

-

Maitland Jones, A., et al. (2021). Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine (Using BrettPhos Pd G4). Beilstein Journal of Organic Chemistry. [Link]

-

Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners. ACS Catalysis.[7] [Link]

Sources

- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scientificlabs.ie [scientificlabs.ie]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]

Technical Application Note: Precision O-Alkylation of 3-Bromo-5-Nitrophenol

Part 1: Executive Summary & Strategic Rationale

This Application Note details the optimized protocol for the O-alkylation of 3-bromo-5-nitrophenol with 1-bromopropane (propyl bromide) to synthesize 1-bromo-3-nitro-5-propoxybenzene .

This transformation utilizes a standard Williamson Ether Synthesis , but specific attention is required due to the electronic nature of the substrate.[1] The presence of the electron-withdrawing nitro (-NO

Strategic Protocol Choice:

To counterbalance the reduced nucleophilicity, this protocol employs a polar aprotic solvent (DMF) and thermal activation (60°C) . Potassium carbonate (

Part 2: Scientific Foundation & Mechanism

Reaction Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (

-

Deprotonation:

deprotonates the phenol, forming the potassium phenoxide. The -

Activation (Finkelstein): The optional addition of catalytic KI converts 1-bromopropane to 1-iodopropane, which possesses a superior leaving group (I⁻ vs Br⁻).

-

Substitution: The phenoxide oxygen attacks the

-carbon of the propyl halide, displacing the halide and forming the ether linkage.

Reaction Scheme Visualization

Figure 1: Mechanistic pathway for the base-mediated O-alkylation.

Part 3: Experimental Protocol

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[4] | Density (g/mL) | Role |

| 3-Bromo-5-nitrophenol | 218.00 | 1.0 | Solid | Substrate |

| 1-Bromopropane | 122.99 | 1.5 | 1.35 | Alkylating Agent |

| Potassium Carbonate ( | 138.21 | 2.0 | Solid | Base |

| Potassium Iodide (KI) | 166.00 | 0.1 | Solid | Catalyst |

| DMF (Anhydrous) | 73.09 | N/A | 0.944 | Solvent (0.5 M) |

Step-by-Step Methodology

Phase A: Reaction Setup

-

Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Purge with Nitrogen (

) or Argon. -

Solvation: Charge the RBF with 3-bromo-5-nitrophenol (1.0 eq, e.g., 2.18 g, 10 mmol). Add anhydrous DMF (20 mL, 0.5 M concentration). Stir until fully dissolved.

-

Deprotonation: Add anhydrous

(2.0 eq, 2.76 g) in a single portion. The suspension may turn yellow/orange, indicating phenoxide formation. Stir at Room Temperature (RT) for 15–30 minutes to ensure complete deprotonation. -

Alkylation: Add Potassium Iodide (0.1 eq, 166 mg). Then, add 1-bromopropane (1.5 eq, 1.85 g, ~1.37 mL) dropwise via syringe.

-

Note: 1-Bromopropane is volatile (bp 71°C). Add slowly to prevent evaporation before reaction.

-

-

Reaction: Equip the flask with a reflux condenser. Heat the mixture to 60°C in an oil bath. Stir vigorously for 4–6 hours.

-

QC Check: Monitor by TLC (See Section 4.1).

-

Phase B: Work-up

-

Quench: Cool the reaction mixture to RT. Pour the mixture into 100 mL of ice-cold water (or saturated

) to dissolve inorganic salts and quench residual base. -

Extraction: Extract the aqueous phase with Ethyl Acetate (EtOAc) (

mL). -

Washing: Combine the organic layers.[5] Wash sequentially with:

-

1M NaOH (20 mL) – Critical Step: Removes unreacted phenol starting material.[5]

-

Water (20 mL).

-

Brine (saturated NaCl, 20 mL).

-

-

Drying: Dry the organic phase over anhydrous

or -

Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield the crude oil/solid.

Phase C: Purification

-

Assessment: The crude product is often sufficiently pure (>90%) for downstream applications due to the NaOH wash.

-

Chromatography: If higher purity is required, purify via silica gel flash chromatography.

-

Eluent: Hexanes:Ethyl Acetate (Gradient 95:5 to 80:20). The ether product is less polar than the starting phenol.

-

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation.

Part 4: Process Control & Characterization

Thin Layer Chromatography (TLC)

-

Stationary Phase: Silica Gel

. -

Mobile Phase: Hexanes:EtOAc (8:2).

-

Visualization: UV Light (254 nm). The product will have a higher

value than the starting phenol.-

Starting Material (Phenol): Lower

, UV active. -

Product (Ether): Higher

, UV active.

-

Expected NMR Data ( )

-

Aromatic Region: Three distinct signals (due to asymmetry) in the range of

7.0 – 8.0 ppm.-

H-2 (between Br and

): Singlet/Doublet, most deshielded (~7.8 ppm). -

H-4 (between

and OPr): Triplet/Multiplet (~7.6 ppm). -

H-6 (between Br and OPr): Triplet/Multiplet (~7.3 ppm).

-

-

Aliphatic Region (Propyl group):

-

: Triplet,

-

: Multiplet (sextet),

-

: Triplet,

-

: Triplet,

Part 5: Safety & Hazards (HSE)

| Component | Hazard Class | Handling Precaution |

| 3-Bromo-5-nitrophenol | Irritant (Skin/Eye) | Wear gloves/goggles. Avoid dust inhalation. |

| 1-Bromopropane | Reprotoxic, Volatile | Fume hood mandatory. Avoid inhalation. |

| DMF | Reprotoxic, Absorbs through skin | Double glove (Nitrile). |

| Potassium Carbonate | Irritant | Avoid dust inhalation. |

Part 6: References

-

BenchChem. (2025).[1][6] Application Note: A Robust Protocol for the Etherification of 3-Bromo-5-difluoromethoxy-2-fluorophenol. Retrieved from (Grounding for general Williamson ether synthesis on halogenated/nitro phenols).

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from (Mechanistic grounding for

conditions). -

Organic Syntheses. Alkylation of Phenols: General Procedures. Coll. Vol. 1, p. 102. Retrieved from (Standard reference for phenolic alkylation).

-

PubChem. 3-Bromo-5-nitrophenol (Compound Summary). Retrieved from (Physical properties and safety data).

-

Cazorla, C., et al. (2011).[7] O-Alkylation of phenol derivatives via a nucleophilic substitution. Green Chemistry, 13, 2482-2488.[7] Retrieved from (Optimization of alkylation conditions).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. CAS 116632-23-6: Phenol, 3-bromo-5-nitro- | CymitQuimica [cymitquimica.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. O-Alkylation of phenol derivatives via a nucleophilic substitution - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: 1-Bromo-3-nitro-5-propoxybenzene as a Pharmaceutical Building Block

Abstract & Strategic Utility

1-Bromo-3-nitro-5-propoxybenzene (CAS: 1391998-06-5) represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in the 1,3,5-trisubstituted pattern, which allows drug designers to project chemical vectors into three distinct spatial quadrants of a biological target. Unlike ortho- or para-substituted systems, the meta-relationship prevents steric clash between substituents while maximizing the accessible chemical space.

This building block offers three orthogonal handles for divergent synthesis:

-

Bromide (C-1): A high-fidelity handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]

-

Nitro Group (C-3): A masked nitrogen source.[1] Upon chemoselective reduction, it yields an aniline for urea formation, amidation, or heterocycle construction.

-

Propoxy Group (C-5): A stable ether linkage providing lipophilicity (estimated cLogP ~3.8–4.2) and specific hydrophobic binding interactions, often used to fill "lipophilic pockets" in kinase or GPCR targets.

Divergent Synthesis Workflow

The primary challenge when utilizing this scaffold is chemoselectivity .[1] The user must choose an order of operations that preserves the integrity of the remaining functional groups.

-

Path A (Suzuki First): Recommended.[2][3] The nitro group is generally inert to Suzuki conditions. This avoids potential Pd-catalyst poisoning by a free amine.

-

Path B (Reduction First): Requires care.[4] Reducing the nitro group generates a free aniline, which can chelate Pd catalysts or compete in cross-coupling reactions. If this path is chosen, immediate protection (e.g., Boc-anhydride) of the amine is advised.

Workflow Visualization

Figure 1: Decision tree for functionalizing the scaffold. Path A is generally higher yielding as it avoids handling the sensitive bromo-aniline intermediate.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling

Objective: Install a biaryl linkage at C-1 without affecting the nitro group or cleaving the propoxy ether.[1]

Scientific Rationale: The nitro group at C-3 is electron-withdrawing, which actually activates the C-Br bond at C-1 for oxidative addition by the Palladium catalyst.[1] This makes the coupling generally faster than with electron-rich aryl bromides. We utilize a weak base (K2CO3) to prevent any potential hydrolysis of the ether, although aryl alkyl ethers are robust.

Materials

-

Substrate: 1-Bromo-3-nitro-5-propoxybenzene (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

-

Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) - Chosen for stability and resistance to nitro-interference.

-

Base: K2CO3 (2.5 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology

-

Degassing (Critical): Charge the reaction vessel with the substrate, boronic acid, and base. Evacuate and backfill with Nitrogen or Argon (3 cycles). Dissolved oxygen is the primary cause of homocoupling byproducts.

-

Solvent Addition: Add the degassed Dioxane/Water mixture.

-

Catalyst Addition: Add Pd(dppf)Cl2[1]·DCM under a positive stream of inert gas.

-

Reaction: Heat to 80°C for 4–6 hours. Monitor by HPLC/TLC. The nitro group will remain intact.

-

Workup: Cool to RT. Filter through a Celite pad (to remove Pd black). Dilute with EtOAc, wash with brine.

-

Purification: Silica gel chromatography. The nitro-biaryl product is usually highly colored (yellow/orange) and moves easily on silica.

Self-Validating Check:

-

Success: Shift in retention time; disappearance of Br-isotope pattern (1:1 doublet) in MS.

-

Failure: If dehalogenation (replacement of Br with H) is observed, the reaction temperature was too high or the solvent contained protic impurities.

Protocol 2: Chemoselective Nitro Reduction (Bromine Retention)

Objective: Reduce the nitro group to an aniline without removing the bromine atom (hydrodehalogenation).

Scientific Rationale: Standard catalytic hydrogenation (H2, Pd/C) is NOT recommended here, as it frequently cleaves Aryl-Br bonds, especially in meta-positions.[1] Instead, we employ a dissolving metal reduction (Fe/NH4Cl) or Stannous Chloride (SnCl2). These methods operate via single-electron transfer mechanisms that are highly selective for NO2 over Ar-Br.

Materials

-

Substrate: 1-Bromo-3-nitro-5-propoxybenzene (or the biaryl product from Protocol 1).

-

Reductant: Iron Powder (325 mesh, 5.0 equiv).

-

Electrolyte: Ammonium Chloride (NH4Cl, 5.0 equiv).

-

Solvent: Ethanol / Water (3:1).

Step-by-Step Methodology

-

Preparation: Dissolve the nitro compound in Ethanol/Water.

-

Activation: Add NH4Cl and Iron powder.

-

Reflux: Heat the suspension to mild reflux (70–80°C) with vigorous stirring. Mechanical stirring is preferred to prevent Iron settling.

-

Monitoring: Reaction typically completes in 1–3 hours.

-

TLC Check: The amine will be significantly more polar (lower Rf) and may fluoresce blue under UV.

-

-

Workup (The "Emulsion" Trap):

-

Do not simply extract. The iron sludge causes terrible emulsions.

-

Step A: Filter the hot mixture through Celite. Wash the cake with hot Ethanol.

-

Step B: Concentrate the filtrate to remove Ethanol.

-

Step C: Basify the remaining aqueous layer to pH 9 with NaHCO3 (to ensure the amine is free-based).

-

Step D: Extract with EtOAc or DCM.

-

-

Storage: The resulting bromo-aniline is prone to oxidation (darkening) upon air exposure. Store under Argon in the cold or use immediately.

Data Summary: Reduction Methods Comparison

| Method | Reagent | Selectivity (NO2 vs Br) | Yield | Notes |

| Rec. | Fe / NH4Cl | Excellent | >90% | Green, cheap, no dehalogenation. |

| Alt. | SnCl2 / EtOH | Excellent | 85-90% | Acidic workup required; tin waste is toxic. |

| Avoid | H2 / Pd/C | Poor | <40% | Significant debromination (Ar-Br |

| Specialized | H2 / Pt-S (Sulfided) | Good | 70-80% | Requires specialized poisoned catalyst. |

Physicochemical Properties & Handling[3]

Predicted Properties[5][6][7]

-

Molecular Formula: C9H10BrNO3

-

Molecular Weight: 260.09 g/mol

-

cLogP: 3.8 – 4.2 (Highly Lipophilic)

-

H-Bond Donors: 0

-

H-Bond Acceptors: 3 (NO2, Ether)[1]

Stability Warning

-

Light Sensitivity: Nitro-aromatics and their brominated derivatives can be photosensitive. Store in amber vials.

-

Ether Stability: The propoxy group is stable to basic and mild acidic conditions.[1] However, avoid strong Lewis acids (BBr3, AlCl3) unless the intention is to cleave the ether to a phenol.

References

-

Suzuki-Miyaura Coupling Mechanism & Nitro Tolerance

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

-

Chemoselective Reduction (Fe/NH4Cl)

-

Medicinal Chemistry of Alkoxy Groups

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

-

Sources

- 1. Propoxyphene | C22H29NO2 | CID 10100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lab Reporter [fishersci.se]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 6. chemimpex.com [chemimpex.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ashp.org [ashp.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Bromo-3-nitro-5-propoxybenzene

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in the purification of 1-Bromo-3-nitro-5-propoxybenzene. The synthesis of substituted nitroaromatic compounds frequently yields a mixture of regioisomers, which can be notoriously difficult to separate due to their similar physical properties.[1][2] This document provides in-depth, troubleshooting-oriented guidance in a question-and-answer format to address specific issues you may face during the purification process.

Frequently Asked Questions & Troubleshooting Guides

Q1: My initial analysis (TLC, LC-MS) of the crude reaction mixture shows multiple product spots or peaks with the identical mass. What are these impurities?

Answer: You are most likely observing regioisomers of the target molecule. These are compounds that have the same molecular formula (C₉H₁₀BrNO₃) but differ in the arrangement of the bromo, nitro, and propoxy groups on the benzene ring.

The Underlying Chemistry: The formation of these isomers is a direct consequence of the reaction mechanism, typically electrophilic aromatic substitution. The substituents already present on the aromatic ring "direct" the incoming group to specific positions.

-

The propoxy group (-OPr) is a strongly activating, ortho, para-director.

-

The bromo group (-Br) is a deactivating, but still ortho, para-director.

-

The nitro group (-NO₂) is a strongly deactivating, meta-director.[3]

Depending on your specific synthetic route (e.g., nitrating 1-bromo-3-propoxybenzene or brominating 1-nitro-3-propoxybenzene), a mixture of products is almost inevitable. The challenge lies in the fact that these isomers often share very similar polarities and crystallinities, making their separation non-trivial.[4][5]

Q2: How can I efficiently screen for an effective separation method without wasting large amounts of my crude product?

Answer: The most effective approach is to perform small-scale, systematic screening using Thin-Layer Chromatography (TLC) for chromatographic methods and vial-based solubility tests for recrystallization. This analytical-scale investigation is crucial and will save significant time and material.[6]

dot

Sources

- 1. ISOMER SEPARATIONS BY INNOVATIVE GAS CHROMATOGRAPHY STATIONARY PHASES [fair.unifg.it]

- 2. biocompare.com [biocompare.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. quora.com [quora.com]

- 5. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]

- 6. reddit.com [reddit.com]

Technical Support Center: Troubleshooting Palladium Catalyst Poisoning in 1-Bromo-3-nitro-5-propoxybenzene Coupling Reactions

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the coupling of 1-Bromo-3-nitro-5-propoxybenzene. This substrate, while a valuable building block, presents unique difficulties due to its electronic properties and potential impurities. This document provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve catalyst poisoning issues, ensuring the success and reproducibility of your experiments.

Section 1: Recognizing the Symptoms of Catalyst Poisoning

Question: My Suzuki/Heck/Buchwald-Hartwig coupling reaction with 1-Bromo-3-nitro-5-propoxybenzene has stalled or is giving very low yield. How do I know if catalyst poisoning is the issue?

Answer: Catalyst poisoning, or deactivation, is a primary suspect when a typically reliable cross-coupling reaction fails. The symptoms are often distinct and can be a key first step in diagnosis.

Primary Indicators of Catalyst Deactivation:

-

Stalled or Sluggish Reaction Rate: The most common sign is a significant decrease in the reaction rate compared to established protocols or previous successful runs.[1] You might observe the reaction starting but failing to proceed to completion, even after extended reaction times.

-

Formation of Palladium Black: A visual cue is often the precipitation of a fine, black powder from the reaction mixture.[2] This is metallic palladium (Pd(0)) that has aggregated and fallen out of the catalytic cycle, rendering it inactive.[2][3]

-

Inconsistent Batch-to-Batch Results: If you observe high variability in yield and reaction time when using different batches of starting materials, solvents, or reagents, it strongly suggests the presence of inconsistent levels of catalyst poisons.[2]

-

Requirement for Harsher Conditions: A gradual need to increase temperature, pressure, or catalyst loading to achieve the same conversion as before can indicate a low-level, chronic poisoning issue.[1]

If you observe these symptoms, a systematic troubleshooting approach is necessary to identify the root cause. A simple diagnostic test is to add a fresh aliquot of the palladium catalyst to the stalled reaction. If the reaction restarts, it is a very strong indication that the original catalyst was deactivated.[2]

Section 2: The Prime Suspects: Potential Poisons in the 1-Bromo-3-nitro-5-propoxybenzene System

Question: What are the likely sources of catalyst poisons when working with 1-Bromo-3-nitro-5-propoxybenzene?

Answer: The sources of catalyst poisons can be broadly categorized into two groups: general impurities common to many cross-coupling reactions and issues specific to your substrate. 1-Bromo-3-nitro-5-propoxybenzene is particularly challenging due to the inherent reactivity of the nitro group and potential impurities from its synthesis.

Table 1: Common Catalyst Poisons and Their Likely Sources

| Poison Category | Specific Examples | Common Sources in Your System | Mechanism of Poisoning |

| Sulfur Compounds | Thiols, sulfides, thiophenes, sulfates | Impurities in solvents, starting materials (from synthesis), or contaminated reagents.[1][4] | Strong coordination to the palladium center, blocking active sites.[4] |

| Nitrogen Compounds | Amines, amides, nitriles, certain heterocycles | The nitro group on the substrate itself, residual starting materials from propoxybenzene synthesis (e.g., aniline derivatives), or certain solvents (e.g., DMF at high temp).[1][5][6] | Can act as ligands, altering the electronic properties of the catalyst or competitively binding to active sites. |

| Halides (Excess) | Iodide, Chloride | Excess halide salts (e.g., from organometallic reagent preparation), or impurities in the base.[1][5] | Can form stable, less reactive palladium-halide complexes, inhibiting the catalytic cycle.[7] |

| Heavy Metals | Lead, Mercury, Arsenic | Contamination from glassware, reagents, or starting materials sourced from less pure industrial processes.[1] | Irreversible binding to and deactivation of the palladium catalyst.[1] |

| Oxidants | Oxygen (Air) | Incomplete degassing of solvents and reaction vessel.[2] | Oxidizes the active Pd(0) to the less active Pd(II) state, which can precipitate or require a reduction step to re-enter the cycle.[2][8] |

| Coordinating Species | Carbon Monoxide (CO) | Impurity in gas cylinders (e.g., hydrogen for reductions, nitrogen).[1][2] | Forms very strong bonds with palladium, leading to rapid deactivation.[2] |

Substrate-Specific Considerations for 1-Bromo-3-nitro-5-propoxybenzene:

The nitro group (–NO₂) is a powerful electron-withdrawing group, which makes the C-Br bond more susceptible to oxidative addition—a key step in the catalytic cycle.[9][10] However, the nitro group itself can be a source of trouble. While recent advances have shown that the C–NO₂ bond can be used as a coupling partner, it also highlights its potential to interact with the Pd(0) catalyst.[11][12][13] This interaction can sometimes lead to undesired side reactions or catalyst inhibition.

Furthermore, consider the synthesis of your starting material. If 1-Bromo-3-nitro-5-propoxybenzene is prepared via a Williamson ether synthesis from 1-bromo-3-nitro-5-phenol and a propyl halide, potential impurities could include:

-

Unreacted phenol, which can coordinate to the catalyst.

-

Residual inorganic base (e.g., K₂CO₃, NaOH).

-

Side products from the ether synthesis.[14]

Section 3: Diagnostic Toolkit: How to Confirm Poisoning

Question: How can I experimentally confirm that catalyst poisoning is happening and identify the source?

Answer: A multi-stage diagnostic approach, starting with simple laboratory experiments and escalating to advanced analytical techniques if necessary, is the most effective strategy.

Workflow for Diagnosing Catalyst Poisoning

Caption: A decision tree for troubleshooting catalyst poisoning.

Experimental Protocol 1: The High-Purity Control Reaction

This is the most critical diagnostic experiment. Its purpose is to determine if the poison originates from your bulk reagents or solvents.[2][3]

-

Baseline Reaction: Run the coupling reaction using your standard reagents, solvents, and substrate. Carefully record the reaction profile (TLC, LC-MS) and final yield.

-

Procure High-Purity Materials:

-

Substrate: Recrystallize your 1-Bromo-3-nitro-5-propoxybenzene.

-

Solvents: Use fresh, anhydrous, degassed solvents of the highest available grade.

-

Base: Use a freshly opened bottle of base or a portion stored in a desiccator.

-

Coupling Partner (e.g., Boronic Acid): Use a freshly purchased or recrystallized batch.

-

-

High-Purity Reaction: Set up the exact same reaction as the baseline, but substitute all components with their high-purity counterparts. Ensure the reaction is performed under a strictly inert atmosphere (e.g., using a glovebox or Schlenk line techniques).

-

Compare Results: If the high-purity reaction shows a significant improvement in yield and rate, it is definitive proof that one or more of your original reagents contained a catalyst poison. You can then systematically re-introduce your standard reagents one by one to pinpoint the contaminated component.

Advanced Analytical Techniques

If the high-purity control fails to resolve the issue, or if you need to identify a specific poison for process development, advanced analytical methods can be employed.

| Technique | What It Detects | Application |

| ICP-MS or AAS | Trace elemental impurities (e.g., Pb, Hg, As, S, P).[1][15][16][17] | Analysis of starting materials, recovered catalyst, or final product to quantify metallic or heteroatom poisons. |

| XPS | Elemental composition and chemical state on the catalyst surface.[1][16] | Directly analyzes the poisoned catalyst to see what species are bound to its surface. |

| GC-MS | Volatile organic impurities.[1][14] | Can identify poisons in solvents or low-boiling point starting materials. |

Section 4: Troubleshooting and Mitigation Strategies

Question: I've confirmed poisoning is occurring. What are the best strategies to overcome it?

Answer: Once poisoning is confirmed, you can employ a range of strategies, from straightforward purification to more complex reaction optimization.

1. Reagent and Solvent Purification

-

Solids (Substrate, Base, Ligands): Recrystallization is highly effective. For bases, storing aliquots for bench-top use in a desiccator can prevent atmospheric contamination.[18]

-

Liquids (Solvents, Liquid Reagents): Distillation is a standard method.[3] For removing polar impurities, passing solvents through a plug of activated alumina can be very effective.[18]

-

Degassing: Always use properly degassed solvents. Three freeze-pump-thaw cycles are recommended for ensuring an inert atmosphere.[19] Oxygen is a common culprit for oxidizing the active Pd(0) catalyst.[2]

2. Rational Selection of Catalyst and Ligands

The choice of ligand is crucial as it modulates the catalyst's stability, activity, and resistance to poisoning.[20] For an electron-deficient and potentially coordinating substrate like 1-Bromo-3-nitro-5-propoxybenzene, standard ligands may not be optimal.

-

Bulky, Electron-Rich Ligands: Ligands like Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃) are often superior for challenging substrates.[21][22] They promote fast oxidative addition and can stabilize the palladium center, preventing aggregation into palladium black.[3]

-

N-Heterocyclic Carbenes (NHCs): NHC ligands form very strong bonds with palladium, creating robust catalysts that are often more resistant to certain poisons and thermal degradation.[12][13]

-

Use of Pre-catalysts: Modern pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) are designed to reliably generate the active Pd(0) species in solution, leading to more reproducible results than using simple Pd(II) salts like Pd(OAc)₂.[18]

3. Optimization of Reaction Conditions

-

Base Selection: The choice of base can significantly impact the reaction. While carbonates (K₂CO₃, Cs₂CO₃) are common, sometimes stronger bases like phosphates (K₃PO₄) or alkoxides are needed, especially for less reactive coupling partners.[8][22] However, be aware that very strong bases can sometimes degrade substrates or ligands.

-

Solvent Effects: The solvent influences solubility, catalyst stability, and the reactivity of the base.[23][24] For Suzuki couplings, polar aprotic solvents (e.g., dioxane, THF, DMF) or toluene, often with a small amount of water, are effective.[8][9] If you suspect solvent impurities, switching to a different solvent system is a valid troubleshooting step.[24]

-

Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and ligand degradation.[9] Screen a range of temperatures to find the optimal balance between reaction rate and catalyst stability.

Workflow for Optimizing Reaction Conditions

Caption: A systematic workflow for reaction optimization.

Section 5: Frequently Asked Questions (FAQs)

Q1: Could the propoxy group itself be causing problems? A1: It is unlikely that the propoxy group is a direct catalyst poison. Ether functionalities are generally well-tolerated in cross-coupling reactions. However, steric hindrance from the propoxy group, combined with the electronics of the nitro group, could influence the required reaction conditions or ligand choice.

Q2: I see palladium black formation. Can I salvage the reaction? A2: Once significant palladium black has formed, the catalyst is largely inactive and difficult to redisperse in situ.[2] The best course of action is to filter the reaction mixture (if feasible) and add a fresh charge of catalyst. The primary goal should be prevention through the use of stabilizing ligands and strictly inert conditions.[2][3]

Q3: Is it better to use a homogeneous or heterogeneous palladium catalyst? A3: For fine chemical and pharmaceutical synthesis, homogeneous catalysts are generally preferred for their higher activity and selectivity.[2] However, they can be more susceptible to poisoning and aggregation. Heterogeneous catalysts (e.g., Pd on carbon) are more robust and easier to remove, but may have lower activity and can suffer from metal leaching into the product.[2] For your specific, challenging substrate, a well-defined homogeneous catalyst system with a robust ligand is likely the best starting point.

Q4: My reaction works, but I have high levels of palladium in my final product. Is this related to poisoning? A4: Not directly, but the phenomena can be linked. Ligand degradation, a form of catalyst deactivation, can lead to the formation of soluble, ligand-free palladium species that are difficult to remove.[3][25] Using robust ligands not only prevents deactivation but can also aid in keeping the palladium in a form that is more easily removed during workup and purification.[25] High residual palladium is a major concern in pharmaceutical synthesis, and specific scavenging agents or purification techniques are often required.[26]

References

- Catalyst poisoning - Wikipedia. (n.d.).

- Albert, J., et al. (2001). Poisoning and deactivation of palladium catalysts.

- BenchChem. (2025).

- BenchChem. (2025).

- Grinberg, Y. Z., et al. (2003). Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds.

- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.

- BenchChem. (2025).

- Fairlamb, I. J. S., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions.

- Rossi, L. M., et al. (2017). Tuning the Catalytic Activity and Selectivity of Pd Nanoparticles Using Ligand-Modified Supports and Surfaces.

- Gawin, R., et al. (2022).

- Ali, M. R., et al. (2017). Noneffervescent Method for Catalysis-Based Palladium Detection with Color or Fluorescence. Analytical Chemistry.

- Fiveable. (2025). Palladium-catalyzed cross-coupling reactions | Organic Chemistry.

- Lermyte, F., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.

- Handa, S., & Gallou, F. (n.d.).

- Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research.

- Shon, Y.-S., et al. (2020). Proximity Effects of Methyl Group on Ligand Steric Interactions and Colloidal Stability of Palladium Nanoparticles. Frontiers in Chemistry.

- Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research.

- Zhang, M., et al. (2022).

- Grushin, V. V., et al. (2000). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes... Journal of the American Chemical Society.

- MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.

- Gholinejad, M., et al. (2018). Nitro group reduction and Suzuki reaction catalysed by palladium supported on magnetic nanoparticles... Applied Organometallic Chemistry.

- Bettmer, J., et al. (2011).

- Arbor Assays. (2000). Palladium Detection for API.

- OpenChemHub. (2024, January 13). Reactivity and difficult substrates in cross-couplings [Video]. YouTube.

- Intertek. (n.d.).

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Tan, Y. T. C., et al. (2023). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction... IKM.

- Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.

- Bäck, M., et al. (2019). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids... Arkivoc.

- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.

- Schumacher, R., et al. (2008). 3-Iodoselenophene derivatives : a versatile substrate for Negishi cross-coupling reaction. Tetrahedron Letters.

- Colobert, F., et al. (2014). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistryOpen.

- Ghorbani-Vaghei, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry.

- Carrow, B. P., & Hartwig, J. F. (2014). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Journal of the American Chemical Society.

- Martina, F., et al. (2020). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. ChemSusChem.

- Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.

- Nikki-Universal Co., Ltd. (n.d.).

- Das, P., et al. (2016). Palladium Catalysts for Cross-Coupling Reaction. Topics in Current Chemistry.

- Reddy, T. J., et al. (1997). Screening of palladium catalysts for the Suzuki coupling of... Tetrahedron Letters.

- Chemistry World. (2023).

- GAS Dortmund. (n.d.).

- Buchwald, S. L., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.

- BenchChem. (2025).

- BenchChem. (2025).

- Köhler, K., et al. (2006). C‐C Coupling Reactions Catalyzed by Supported Palladium in Liquid Phase.

- Journal of Synthetic Chemistry. (2024).

- Organic Syntheses Procedure. (n.d.).

- PrepChem.com. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]